An In-depth Technical Guide to 1-Fluoro-4-nitrobenzene: Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-Fluoro-4-nitrobenzene: Physical and Chemical Properties for Researchers and Drug Development Professionals
An authoritative overview of the essential physical, chemical, and reactive properties of 1-Fluoro-4-nitrobenzene, a key intermediate in pharmaceutical and materials science.
Introduction
1-Fluoro-4-nitrobenzene is a critical aromatic building block extensively utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel polyimides.[1][2] Its utility stems from the unique reactivity conferred by the presence of both a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom on the benzene ring. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its handling and synthesis, and a detailed look at its most prominent reaction mechanism.
Physical and Chemical Properties
1-Fluoro-4-nitrobenzene is a yellow, combustible liquid or low-melting solid with a distinct aromatic odor characteristic of nitro compounds.[1][3] It is stable under recommended storage conditions but is light-sensitive.[3][4]
Table 1: Physical Properties of 1-Fluoro-4-nitrobenzene
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄FNO₂ | [5] |
| Molecular Weight | 141.10 g/mol | [5] |
| CAS Number | 350-46-9 | [6] |
| Appearance | Clear yellow to dark brown liquid/solid | [7][8] |
| Melting Point | 21-27 °C | [9][10][11] |
| Boiling Point | 204-216 °C | [4][6][9] |
| Density | 1.33 g/mL at 25 °C | [6][9] |
| Flash Point | 83-90 °C (closed cup) | [4][6][10] |
| Refractive Index (n20/D) | 1.531 | [3][9] |
| Vapor Pressure | 5.5 mmHg at 70 °C | [3][9] |
| Vapor Density | >1 (vs air) | [9][12] |
| log P (octanol/water) | 1.8 | [7][10] |
Table 2: Solubility of 1-Fluoro-4-nitrobenzene
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1][4][8] |
| Ethanol | Soluble | [1][8] |
| Ether | Soluble | [8] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Fluoro-4-nitrobenzene.
Table 3: Key Spectral Data for 1-Fluoro-4-nitrobenzene
| Technique | Key Peaks/Signals | Reference(s) |
| ¹H NMR (300 MHz, neat) | δ 8.26 (d, J = 9.2 Hz, 2H), δ 7.24 (d, J = 8.2 Hz, 2H) | [11] |
| ¹³C NMR (Solvent: DMSO-d6) | Specific peak data not readily available in summarized format. | [13] |
| ¹⁹F NMR (Solvent: CH₃CN) | Specific peak data not readily available in summarized format. | [14] |
| FTIR (Neat) | A full spectrum is available, key peaks include those for C-F, C-NO₂, and aromatic C-H stretches. | [9] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 141 | [7] |
Chemical Reactivity and Stability
The chemical behavior of 1-Fluoro-4-nitrobenzene is dominated by the interplay between the fluoro and nitro substituents. The potent electron-withdrawing nature of the nitro group significantly impacts the stability and reactivity of the compound, making it highly susceptible to nucleophilic aromatic substitution (SNA).[1]
Stability and Storage: 1-Fluoro-4-nitrobenzene is stable under normal conditions.[10][15] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, away from light, heat, flames, and sparks.[4][10] Incompatible materials include strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[4][10]
Hazardous Decomposition: Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[10]
Key Reaction: Nucleophilic Aromatic Substitution (SNAr)
A cornerstone of 1-Fluoro-4-nitrobenzene's utility is its participation in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[16] The fluorine atom, despite being a poor leaving group in other substitution reactions like SN1 and SN2, is an excellent leaving group in this context due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack—the rate-determining step of the reaction.[13]
The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Experimental Protocols
Synthesis of 1-Fluoro-4-nitrobenzene via Halogen Exchange
This protocol is adapted from a general procedure for the synthesis of nitroarenes.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloronitrobenzene (1 equivalent), potassium fluoride (1.5-2 equivalents), and a phase transfer catalyst such as tetramethylammonium chloride in an appropriate solvent like DMSO or DMF.
-
Reaction Conditions: Heat the mixture to a temperature between 150-240 °C.[17]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Add saturated brine to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by thin-layer chromatography or distillation.[10]
Purification by Distillation
For larger quantities, purification can be achieved by vacuum distillation.
-
Setup: Assemble a standard vacuum distillation apparatus.
-
Distillation: Heat the crude 1-Fluoro-4-nitrobenzene under reduced pressure. Collect the fraction that distills at the appropriate boiling point and pressure.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general procedure for the analysis of volatile organic compounds.
-
Sample Preparation: Prepare a dilute solution of the purified 1-Fluoro-4-nitrobenzene in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Use a split/splitless injector, typically in splitless mode for trace analysis.
-
Column: A high-resolution fused silica capillary column is suitable.
-
Oven Program: An initial temperature of around 150 °C, followed by a ramp to a higher temperature (e.g., 320 °C) is a typical starting point.[16]
-
Carrier Gas: Helium is commonly used.[16]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Detector: A mass spectrometer operating in full scan mode or selected ion monitoring (SIM) for targeted analysis.
-
-
Data Analysis: Identify 1-Fluoro-4-nitrobenzene by its retention time and the fragmentation pattern in the mass spectrum, comparing it to a known standard.
Applications in Research and Drug Development
1-Fluoro-4-nitrobenzene serves as a versatile intermediate in the synthesis of a wide array of more complex molecules.[1] In the pharmaceutical industry, it is a key precursor for the synthesis of various therapeutic agents.[2] For example, it can be hydrogenated to produce 4-fluoroaniline, a precursor for certain fungicides and other bioactive molecules.[18] Its reactivity also makes it valuable in the preparation of novel soluble aromatic polyimides in materials science.[4]
Conclusion
1-Fluoro-4-nitrobenzene is a compound of significant interest to researchers and professionals in drug development and materials science. Its well-defined physical properties, predictable chemical reactivity, and versatility as a synthetic intermediate make it an invaluable tool in modern organic chemistry. A thorough understanding of its properties and handling procedures, as outlined in this guide, is essential for its safe and effective use in the laboratory and in industrial applications.
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